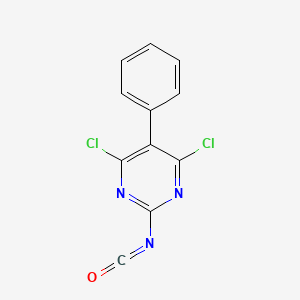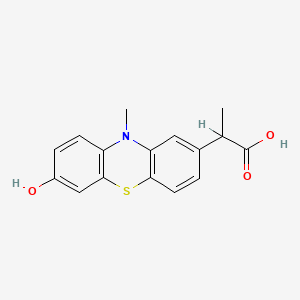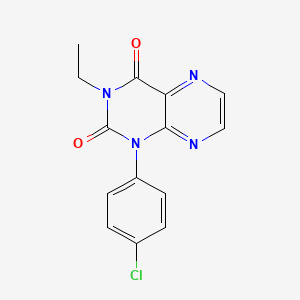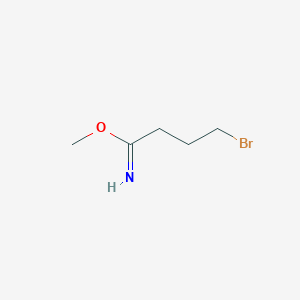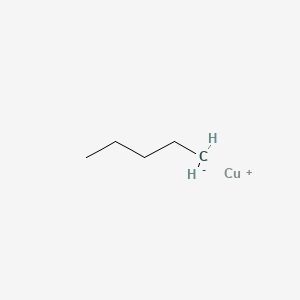
copper(1+);pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(1+);pentane is a compound that combines copper in its +1 oxidation state with pentane, a hydrocarbon with five carbon atoms Copper, a transition metal, is known for its high thermal and electrical conductivity, while pentane is an alkane that is largely unreactive under standard conditions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(1+);pentane can be synthesized through various methods, including the use of Grignard reagents and copper catalysts. One common method involves the reaction of copper(I) halides with pentane under controlled conditions. The reaction typically requires an inert atmosphere to prevent oxidation of copper(I) to copper(II) and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(1+);pentane undergoes various chemical reactions, including:
Oxidation: Copper(I) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(II) can be reduced back to copper(I) using reducing agents.
Substitution: Copper(I) can participate in substitution reactions, where ligands attached to copper are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligands such as phosphines and amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can result in copper(II) complexes, while reduction can regenerate copper(I) species .
Applications De Recherche Scientifique
Copper(1+);pentane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and coatings
Mécanisme D'action
The mechanism of action of copper(1+);pentane involves the interaction of copper ions with various molecular targets. Copper ions can participate in redox reactions, influencing the activity of enzymes and other proteins. In biological systems, copper ions can disrupt microbial cell membranes and interfere with essential metabolic processes, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) complexes: These compounds contain copper in the +2 oxidation state and exhibit different reactivity and stability compared to copper(1+);pentane.
Other alkanes: Compounds such as hexane and butane are similar to pentane but differ in the number of carbon atoms and their physical properties.
Uniqueness
This compound is unique due to the specific combination of copper(I) and pentane, resulting in distinct chemical and physical properties.
Propriétés
Numéro CAS |
64889-46-9 |
|---|---|
Formule moléculaire |
C5H11Cu |
Poids moléculaire |
134.69 g/mol |
Nom IUPAC |
copper(1+);pentane |
InChI |
InChI=1S/C5H11.Cu/c1-3-5-4-2;/h1,3-5H2,2H3;/q-1;+1 |
Clé InChI |
UUMNONHOCBNCRD-UHFFFAOYSA-N |
SMILES canonique |
CCCC[CH2-].[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


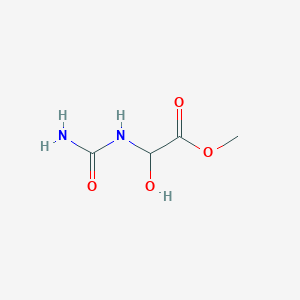
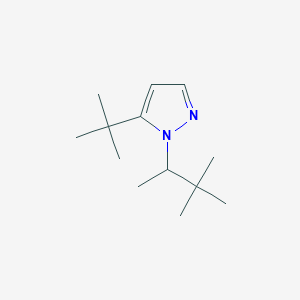
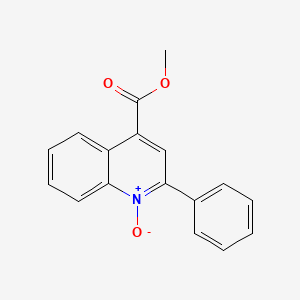

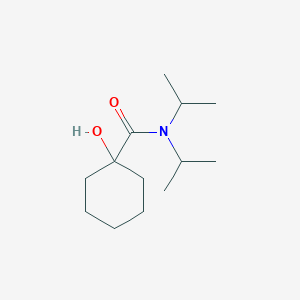
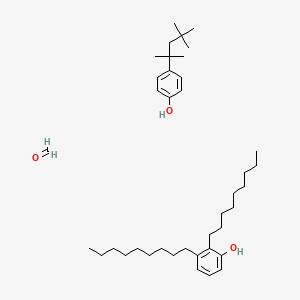
![9,10-Dioxabicyclo[3.3.2]decane](/img/structure/B14483534.png)

